![molecular formula C12H21NO3 B1312442 tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 194222-05-4](/img/structure/B1312442.png)
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Übersicht
Beschreibung
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of tropinone derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines. Substitution reactions yield various alkyl or aryl derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Inhibitors
One of the primary applications of tert-butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is as an intermediate for synthesizing dopamine transporter inhibitors. These inhibitors have therapeutic implications in treating conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD) by modulating dopamine levels in the brain .
Synthesis of Complex Molecules
The compound serves as a versatile building block for constructing complex molecular architectures. The endo stereochemistry allows for selective functionalization, enabling chemists to develop diverse drug-like molecules with enhanced solubility and metabolic stability . This versatility is critical in drug discovery and development, where specific molecular configurations can significantly impact biological activity.
Neuropharmacology Studies
Research indicates that derivatives of this compound can be utilized in neuropharmacological studies to explore their effects on neurotransmitter systems, particularly the dopaminergic system. The ability to modify the structure while maintaining activity allows for the investigation of structure-activity relationships (SAR) that are essential for understanding drug efficacy and safety profiles .
Case Study 1: Development of Dopamine Transporter Inhibitors
A study published in Acta Crystallographica highlighted the synthesis of various derivatives of this compound, demonstrating its efficacy as a dopamine transporter inhibitor. The research focused on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic potential against neurodegenerative diseases .
Case Study 2: Synthesis of Novel Drug Candidates
In another study, researchers utilized this compound as a starting material for synthesizing novel drug candidates aimed at treating psychiatric disorders. The modifications made to the bicyclic structure allowed for improved binding affinity and selectivity towards specific receptor subtypes, showcasing the compound's utility in drug design .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nortropinone hydrochloride: A structurally related compound with similar bicyclic features.
Tropinone: Another member of the tropane alkaloid family with a similar core structure.
rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane: A compound with a similar azabicyclo framework but different substituents.
Uniqueness
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific tert-butyl and hydroxyl substituents, which confer distinct chemical and biological properties.
Biologische Aktivität
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 143557-91-9) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a dopamine transporter inhibitor. This article explores its biological activity, synthesis, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H21NO3, with a molecular weight of 225.31 g/mol. The compound features a bicyclic structure with a hydroxyl group at the 3-position and a tert-butyl ester at the 8-position, which influences its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C12H21NO3 |
Molecular Weight | 225.31 g/mol |
Boiling Point | Not available |
Density | Not available |
pKa | Not available |
Appearance | White to off-white solid |
This compound acts primarily as an inhibitor of the dopamine transporter (DAT). By binding to DAT, it prevents the reuptake of dopamine in the synaptic cleft, thereby increasing the availability of this neurotransmitter. This mechanism is crucial in conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD) where dopamine levels are dysregulated .
Pharmacological Studies
Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant affinity for DAT, making them promising candidates for developing new treatments for neurological disorders. For instance, research has shown that modifications to the bicyclic structure can enhance selectivity and potency against DAT compared to other neurotransmitter transporters .
Case Studies
- Dopamine Transporter Inhibition : A study demonstrated that this compound showed competitive inhibition of dopamine uptake in vitro, with an IC50 value indicating effective binding affinity to DAT .
- Neuroprotective Effects : In animal models, compounds similar to tert-butyl 3-endo-3-hydroxy derivatives have shown neuroprotective effects against dopaminergic neuron degeneration, suggesting potential therapeutic benefits in neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as tropinone derivatives or other bicyclic amines. Key steps include:
- Formation of the bicyclic framework through cyclization reactions.
- Introduction of the hydroxyl and carboxylate groups via selective functionalization techniques.
- Purification and characterization using techniques like NMR and mass spectrometry to confirm structural integrity.
Eigenschaften
IUPAC Name |
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGZJJSZYOEABC-ULKQDVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457281 | |
Record name | tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194222-05-4, 143557-91-9 | |
Record name | tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate structure in pharmaceutical research?
A1: This compound serves as a key building block ("important intermediate" []) in the development of novel dopamine transporter inhibitors. While the abstract doesn't delve into the specifics of how it contributes to this activity, its structure provides a scaffold upon which further chemical modifications can be made to optimize interactions with the dopamine transporter.
Q2: Can you elaborate on the conformational features of this compound described in the research?
A2: The research highlights two key conformational aspects []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.